molecular formula C23H16N2O5 B11687085 2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11687085
M. Wt: 400.4 g/mol
InChI Key: UXNFWBOOCSGDSD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of dimethylphenyl and nitrophenyl groups attached to an isoindole-dione core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic substitution reaction using 4-nitrobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-dione core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C23H16N2O5/c1-13-3-7-18(11-14(13)2)24-22(27)19-10-6-16(12-20(19)23(24)28)21(26)15-4-8-17(9-5-15)25(29)30/h3-12H,1-2H3

InChI Key

UXNFWBOOCSGDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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